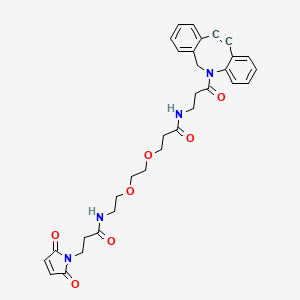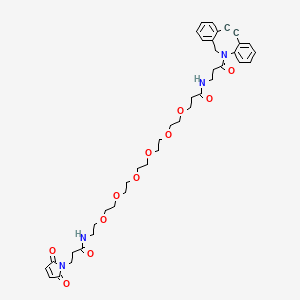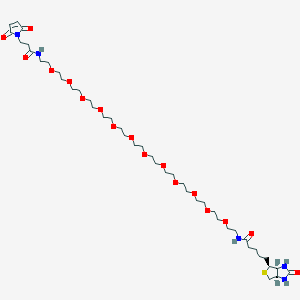
DBCO-COONHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzocyclooctyne-N-hydroxysuccinimidyl ester (DBCO-COONHS ester) is a chemical compound widely used in bioorthogonal chemistry, particularly in copper-free click chemistry. This compound is known for its ability to react with azide-functionalized molecules without the need for a copper catalyst, making it highly valuable for bioconjugation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-COONHS ester typically involves the reaction of dibenzocyclooctyne (DBCO) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
DBCO-COONHS ester primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This copper-free click chemistry reaction is highly specific and efficient, forming stable triazole linkages .
Common Reagents and Conditions
Reagents: Azide-functionalized molecules, primary amines.
Conditions: The reaction is typically carried out in aqueous buffers or organic solvents at room temperature.
Major Products Formed
The major product formed from the reaction of this compound with azide-functionalized molecules is a stable triazole linkage. This product is highly stable and can be used for various bioconjugation applications .
Scientific Research Applications
Chemistry
DBCO-COONHS ester is extensively used in click chemistry for the synthesis of complex molecules and polymers. Its ability to form stable triazole linkages without the need for a copper catalyst makes it ideal for applications where copper could be detrimental .
Biology
In biological research, this compound is used for labeling biomolecules such as proteins, nucleic acids, and lipids. This enables the study of biological processes in real-time and in living cells .
Medicine
This compound is employed in the development of targeted drug delivery systems. By conjugating therapeutic agents to targeting molecules, it allows for precise delivery to specific cells or tissues, enhancing the efficacy and reducing side effects .
Industry
In the industrial sector, this compound is used for the functionalization of surfaces and materials. This includes the development of biosensors, diagnostic tools, and advanced materials with specific properties .
Mechanism of Action
DBCO-COONHS ester exerts its effects through strain-promoted azide-alkyne cycloaddition (SPAAC). The strained alkyne group in DBCO reacts with azide-functionalized molecules to form a stable triazole linkage. This reaction is highly specific and efficient, occurring under mild conditions without the need for a copper catalyst . The primary molecular targets are azide-functionalized biomolecules, and the reaction pathway involves the formation of a triazole ring .
Comparison with Similar Compounds
Similar Compounds
- Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester (DBCO-sulfo-NHS ester)
- Dibenzocyclooctyne-amine (DBCO-amine)
- Dibenzocyclooctyne-acid (DBCO-acid)
Uniqueness
DBCO-COONHS ester is unique due to its ability to react with both azide-functionalized molecules and primary amines. This dual reactivity makes it highly versatile for various bioconjugation applications. Additionally, its copper-free click chemistry capability ensures that it can be used in sensitive biological systems without the risk of copper-induced toxicity .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6/c32-24(11-5-6-12-28(36)37-31-26(34)15-16-27(31)35)29-18-17-25(33)30-19-22-9-2-1-7-20(22)13-14-21-8-3-4-10-23(21)30/h1-4,7-10H,5-6,11-12,15-19H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVYOJKXEPFCRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














